molecular formula C2H6N2O B018138 N,N-bis(trideuteriomethyl)nitrous amide CAS No. 17829-05-9

N,N-bis(trideuteriomethyl)nitrous amide

Cat. No. B018138
CAS RN: 17829-05-9
M. Wt: 80.12 g/mol
InChI Key: UMFJAHHVKNCGLG-WFGJKAKNSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-bis(trideuteriomethyl)nitrous amide involves several steps, including the reaction of specific nitroso and amide compounds. For instance, the direct amidation of aldehydes with nitroso compounds catalyzed by N-heterocyclic carbene offers a method for synthesizing N-arylhydroxamic acids, which shares some conceptual similarity with the synthesis pathways that might be involved in creating N,N-bis(trideuteriomethyl) compounds (Wong et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds analogous to N,N-bis(trideuteriomethyl)nitrous amide has been studied through various techniques. Crystal and molecular structures of acyclic sulfur−nitrogen compounds, for example, provide insights into electron delocalization and bond lengths that could be relevant for understanding the structural characteristics of N,N-bis(trideuteriomethyl)nitrous amide derivatives (Haas et al., 1996).

Chemical Reactions and Properties

The reactivity of N,N-bis(trideuteriomethyl)nitrous amide-like compounds in chemical reactions can be inferred from studies on similar structures. The reductive transamidation of N-acyl benzotriazoles with nitro compounds, for example, demonstrates the potential for diverse chemical transformations and the formation of N-deuterated amides under certain conditions (Bai et al., 2023).

Physical Properties Analysis

The physical properties of compounds structurally related to N,N-bis(trideuteriomethyl)nitrous amide, such as solubility, thermal stability, and crystallinity, can be crucial for their practical applications. Polymers based on amide-imide structures, for instance, exhibit significant inherent viscosities, thermal stability, and solubility in polar organic solvents, which are important parameters for materials science applications (Faghihi et al., 2011).

Chemical Properties Analysis

The chemical properties of N,N-bis(trideuteriomethyl)nitrous amide and related compounds, such as their reactivity with other chemical species, stability under various conditions, and potential as catalysts or reagents in organic synthesis, are essential for understanding their utility in chemical research. Studies on the deoxygenative reduction of amides, for instance, highlight the role of specific catalysts in facilitating the conversion of tertiary and secondary amides to amines, a process that may share mechanistic similarities with reactions involving N,N-bis(trideuteriomethyl) compounds (Barger et al., 2020).

Scientific Research Applications

Nitrous Oxide Emissions and Environmental Impact

  • Formation of Carcinogenic N-nitroso Compounds : Research highlights the risk of forming carcinogenic N-nitroso compounds from dietary precursors in the stomach, emphasizing the significant dietary intake of nitrosatable groups and the carcinogenicity of the resulting N-nitroso derivatives. This underscores the importance of understanding N-nitroso compound formation mechanisms in various contexts, including environmental and dietary exposures (Shephard, Schlatter, & Lutz, 1987).

  • Nitrous Oxide Emission from Aquaculture : Aquaculture has been identified as a significant anthropogenic source of nitrous oxide (N2O) emission, a potent greenhouse gas. The review suggests that aquaculture's global N2O-N emission could account for a substantial percentage of anthropogenic N2O-N emission by 2030 if the industry continues to grow at the current rate. The mechanisms and factors affecting N2O production in aquaculture systems are discussed, along with potential mitigation methods such as aquaponic and biofloc technology aquaculture (Hu et al., 2012).

Mitigation Strategies for Nitrous Oxide Emissions

  • Inhibition of Nitrification to Mitigate Emissions : A review on the use of nitrification inhibitors (NIs) to treat grazed pasture soils presents a viable strategy to mitigate nitrate leaching and nitrous oxide emissions in grazed grassland. The effectiveness of NIs, such as dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (DMPP), in reducing NO3− leaching and N2O emissions from grazed pastures is highlighted, along with the potential for increased pasture production and decreased cation leaching (Di & Cameron, 2016).

Challenges and Opportunities in Nitrous Oxide Emission Research

  • Quantifying Nitrous Oxide Production Pathways : The critical review on quantifying N2O production pathways in wastewater treatment systems using isotope technology outlines the current status and limitations of different isotope approaches for N2O production pathway quantification. It underscores the need for further improvement in the accuracy and reliability of isotope technology in quantifying N2O production pathways in various environmental settings (Duan et al., 2017).

Safety And Hazards

NDMA is highly toxic and carcinogenic, and exposure to this compound can cause liver damage, respiratory problems, and cancer . Therefore, the detection and quantification of NDMA in products is crucial for public health and safety .

properties

IUPAC Name

N,N-bis(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJAHHVKNCGLG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170454
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(trideuteriomethyl)nitrous amide

CAS RN

17829-05-9
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17829-05-9
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Synthesis routes and methods

Procedure details

nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,
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